molecular formula C9H13NOS B7501052 N-Isobutylthiophene-3-carboxamide

N-Isobutylthiophene-3-carboxamide

Cat. No.: B7501052
M. Wt: 183.27 g/mol
InChI Key: OSKDUFXIMNAJHQ-UHFFFAOYSA-N
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Description

N-Isobutylthiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an isobutyl group and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylthiophene-3-carboxamide typically involves the amidation of thiophene-3-carboxylic acid with isobutylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common methods include:

    Catalytic Amidation: Using catalysts such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.

    Non-Catalytic Amidation: Direct reaction of thiophene-3-carboxylic acid with isobutylamine under elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of phase-transfer catalysts and microwave-assisted synthesis are also explored to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isobutylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the carboxamide group to form corresponding amines.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Utilizing reagents like bromine or chlorine for halogenation reactions.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides and sulfones.

    Reduction: Production of N-isobutylthiophene-3-amine.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-Isobutylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxamide: Lacks the isobutyl group, resulting in different biological activity.

    N-Isopropylthiophene-3-carboxamide: Similar structure but with an isopropyl group instead of isobutyl.

    Thiophene-2-carboxamide: Carboxamide group at the 2-position, leading to different reactivity and properties.

Uniqueness

N-Isobutylthiophene-3-carboxamide is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity compared to other thiophene carboxamides .

Properties

IUPAC Name

N-(2-methylpropyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(2)5-10-9(11)8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDUFXIMNAJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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